![molecular formula C3H3ClN4O2 B7789141 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride](/img/structure/B7789141.png)
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride
Overview
Description
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is a useful research compound. Its molecular formula is C3H3ClN4O2 and its molecular weight is 162.53 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives and Biological Activity : Sangepu et al. (2016) synthesized novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, and evaluated their antibacterial activity. The structures of all products were confirmed using spectral data (Sangepu et al., 2016).
Reactivity and Derivative Formation : Tselinskii et al. (2013) explored the reactivity of carbohydroximoyl azides, including the synthesis of 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. This involved the treatment of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride with various reagents (Tselinskii et al., 2013).
Bioisoster of Carboxy Function in GABA Related Compounds : Lolli et al. (2006) investigated the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors. They synthesized analogues and homologues of gamma-aminobutyric acid (GABA) with this moiety, demonstrating its potential as a nonclassical carboxyl group bioisoster (Lolli et al., 2006).
Applications in Ionotropic Glutamate Receptors : Another study by Lolli et al. (2010) further explored the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a carboxylic acid bioisoster at ionotropic glutamate receptors. They synthesized acidic alpha-aminocarboxylic acids with this moiety, determining ionization constants and molecular pharmacological characterization at ionotropic glutamate receptors (Lolli et al., 2010).
Energetic Materials Synthesis : Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide. They further explored N-trinitroethylamino derivatives and energetic salts based on this combination of 1,2,5- and 1,2,4-oxadiazole rings, characterizing their thermal stabilities and detonation performance (Yu et al., 2017).
Antibacterial Activity of Schiff S-Bases Compounds : Tomma et al. (2019) synthesized novel Schiff S-bases compounds containing the oxadiazole ring, including the condensation of 4-methoxybenzoyl hydrazine with 4- aminobenzoic acid. These compounds were tested for antibacterial activities, showing considerable activity against Escherichia Coli (Tomma et al., 2019).
properties
IUPAC Name |
(3Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)/b6-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWHKAEEDWAGF-KXFIGUGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1N)/C(=N/O)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425558 | |
Record name | 1,2,5-Oxadiazole-3-carboximidoyl chloride, 4-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride | |
CAS RN |
147085-13-0 | |
Record name | 1,2,5-Oxadiazole-3-carboximidoyl chloride, 4-amino-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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